Cas no 5732-69-4 (4-cyclopentylbutanenitrile)

4-cyclopentylbutanenitrile Chemical and Physical Properties
Names and Identifiers
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- CYCLOPENTANEBUTANENITRILE
- 4-cyclopentylbutanenitrile
- 5732-69-4
- EN300-1870070
-
- Inchi: InChI=1S/C9H15N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-7H2
- InChI Key: IACVGCMIJASCON-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 137.120449483g/mol
- Monoisotopic Mass: 137.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 23.8Ų
4-cyclopentylbutanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870070-2.5g |
4-cyclopentylbutanenitrile |
5732-69-4 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1870070-5g |
4-cyclopentylbutanenitrile |
5732-69-4 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1870070-10.0g |
4-cyclopentylbutanenitrile |
5732-69-4 | 10g |
$3315.0 | 2023-06-01 | ||
Enamine | EN300-1870070-0.05g |
4-cyclopentylbutanenitrile |
5732-69-4 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1870070-0.25g |
4-cyclopentylbutanenitrile |
5732-69-4 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1870070-10g |
4-cyclopentylbutanenitrile |
5732-69-4 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1870070-0.1g |
4-cyclopentylbutanenitrile |
5732-69-4 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1870070-5.0g |
4-cyclopentylbutanenitrile |
5732-69-4 | 5g |
$2235.0 | 2023-06-01 | ||
Enamine | EN300-1870070-0.5g |
4-cyclopentylbutanenitrile |
5732-69-4 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1870070-1.0g |
4-cyclopentylbutanenitrile |
5732-69-4 | 1g |
$770.0 | 2023-06-01 |
4-cyclopentylbutanenitrile Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 4-cyclopentylbutanenitrile
Introduction to 4-Cyclopentylbutanenitrile (CAS No. 5732-69-4)
4-Cyclopentylbutanenitrile (CAS No. 5732-69-4) is a synthetic organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopentyl ring and a nitrile group, making it a valuable intermediate in the synthesis of various biologically active molecules. The following sections will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-cyclopentylbutanenitrile.
Chemical Properties
4-Cyclopentylbutanenitrile is a colorless liquid with a molecular formula of C10H15N and a molecular weight of 153.23 g/mol. The compound is known for its stability under normal conditions and its solubility in common organic solvents such as ethanol, acetone, and dichloromethane. The presence of the nitrile group imparts unique chemical reactivity to the molecule, making it a versatile building block in organic synthesis.
The cyclopentyl ring in 4-cyclopentylbutanenitrile contributes to its structural rigidity and conformational stability, which can be advantageous in the design of bioactive compounds. The nitrile group can undergo various chemical transformations, such as hydrolysis to form carboxylic acids, reduction to form primary amines, and nucleophilic addition reactions.
Synthesis Methods
The synthesis of 4-cyclopentylbutanenitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclopentylmagnesium bromide with acrylonitrile followed by subsequent transformations to form the desired product. This approach is widely used due to its high yield and mild reaction conditions.
An alternative synthetic route involves the alkylation of nitriles using organometallic reagents. For instance, the reaction of butyronitrile with cyclopentylmagnesium bromide can yield 4-cyclopentylbutanenitrile. This method is particularly useful for preparing compounds with complex substituents on the nitrile group.
Biological Activities
4-Cyclopentylbutanenitrile has been studied for its potential biological activities, including its effects on enzyme inhibition and cellular signaling pathways. Recent research has shown that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in metabolic pathways, making them promising candidates for drug development.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-cyclopentylbutanenitrile-derived compounds on fatty acid synthase (FAS), an enzyme implicated in cancer cell proliferation. The results demonstrated that these derivatives effectively inhibited FAS activity, leading to reduced tumor growth in vitro and in vivo models.
Potential Applications
The unique chemical properties and biological activities of 4-cyclopentylbutanenitrile make it a valuable compound for various applications in the pharmaceutical industry. One potential application is in the development of anti-cancer drugs. As mentioned earlier, derivatives of this compound have shown promise as inhibitors of key enzymes involved in cancer metabolism.
Beyond cancer research, 4-cyclopentylbutanenitrile may also have applications in other therapeutic areas. For example, studies have explored its use as an intermediate in the synthesis of anti-inflammatory agents and analgesics. The ability to modulate specific biological targets through structural modifications makes this compound an attractive candidate for drug discovery programs.
Safety Considerations
In handling and using 4-cyclopentylbutanenitrile, it is important to follow standard safety protocols to ensure the well-being of laboratory personnel and the environment. While this compound is not classified as a hazardous material or controlled substance, proper personal protective equipment (PPE) should be worn during handling to prevent skin contact and inhalation.
Laboratories should also adhere to guidelines for proper storage and disposal of chemical waste to minimize environmental impact. It is advisable to consult relevant safety data sheets (SDS) for detailed information on handling procedures and emergency response measures.
Conclusion
4-Cyclopentylbutanenitrile (CAS No. 5732-69-4) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique chemical structure and reactivity make it an attractive intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing medical science.
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